![molecular formula C20H13N5O3S B2956513 N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1796970-03-0](/img/structure/B2956513.png)
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a multifaceted compound known for its complex structure and versatile reactivity. The compound showcases a fusion of heterocyclic components which contributes to its widespread applicability in various scientific domains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : One common method of synthesis involves the condensation of 3-(furan-2-yl)-1,2,4-oxadiazole-5-methylamine with 2-(bromomethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide under anhydrous conditions. Typical reaction conditions may include the use of organic solvents like dimethylformamide (DMF) and catalysts such as triethylamine, carried out under a nitrogen atmosphere to prevent moisture interference.
Industrial Production Methods: : On an industrial scale, the synthesis might involve continuous flow reactions to enhance yield and purity. Automated reactor systems are employed to carefully control the temperature and reaction time, ensuring scalability and consistency in the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: : The furanyl group in this compound is susceptible to oxidation, potentially yielding furanones under appropriate conditions.
Reduction: : The oxadiazole moiety can undergo reduction, resulting in the formation of amine derivatives.
Substitution: : Aromatic substitution reactions are feasible on the benzothiadiazole ring, allowing functionalization at various positions.
Common Reagents and Conditions: : Typical reagents for these transformations might include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogens or halogenated reagents for substitution reactions.
Major Products Formed from These Reactions
Oxidation can lead to the formation of furanones.
Reduction might produce amine derivatives of the oxadiazole.
Substitution reactions can introduce various functional groups, leading to derivatives with potentially enhanced properties.
Applications De Recherche Scientifique
The compound has gained attention across multiple fields due to its diverse chemical characteristics.
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules and in studying the reactivity of heterocyclic compounds.
Biology: : Explored for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: : Investigated for potential pharmacological applications, particularly in designing drugs targeting specific enzymes or receptors.
Industry: : Utilized in material sciences for developing new polymers and in the electronics industry for organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Mécanisme D'action
Molecular Targets and Pathways Involved: : The mechanism by which this compound exerts its effects is largely dependent on its structural components. The benzo[c][1,2,5]thiadiazole unit interacts with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole and furan rings contribute to binding affinity and specificity, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-((3-(thiazol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
N-(2-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Uniqueness: : The presence of the furan ring differentiates it from similar compounds, imparting distinct reactivity and potential for unique biological interactions. This sets it apart from analogs containing different heterocycles, which may exhibit varied physical and chemical properties.
A fascinating compound, indeed! Any specific details you’d like me to dig deeper into?
Propriétés
IUPAC Name |
N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N5O3S/c26-20(13-7-8-15-16(10-13)25-29-24-15)21-14-5-2-1-4-12(14)11-18-22-19(23-28-18)17-6-3-9-27-17/h1-10H,11H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCBCQJYBDZYOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C4=CC5=NSN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
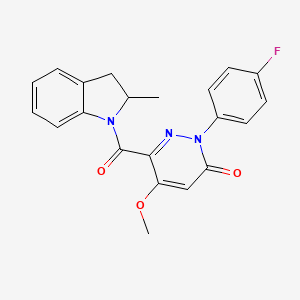
![N-[2-(4-fluorophenoxy)ethyl]-2-phenylbutanamide](/img/structure/B2956432.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2956433.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide](/img/structure/B2956435.png)
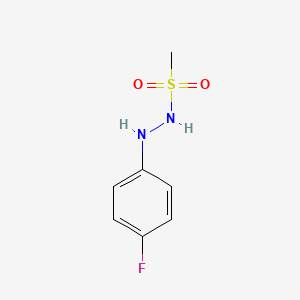
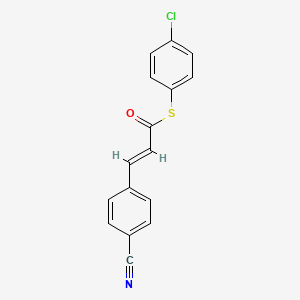
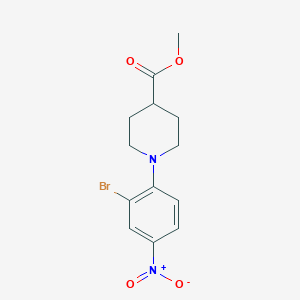
![N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide](/img/structure/B2956441.png)
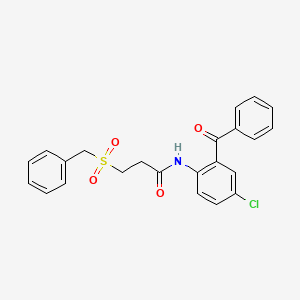
![6-[6-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2956444.png)
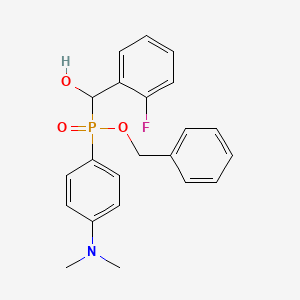
![4-[(2-methoxyethyl)amino]quinazoline-2(1H)-thione](/img/structure/B2956446.png)
![7-Bromo-1-(3,4-dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2956449.png)
![N-(2,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2956450.png)
